3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione
Description
Properties
IUPAC Name |
1-(4-methylanilino)-3-phenylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)18-19-16(20)11-15(17(19)21)13-5-3-2-4-6-13/h2-11,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJHSSMCJJXXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN2C(=O)C=C(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione typically involves the reaction of 3-phenyl-1H-pyrrole-2,5-dione with 4-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Diels-Alder Cycloaddition Reactions
The electron-deficient maleimide moiety enables this compound to act as a dienophile in [4+2] cycloadditions. For example:
-
Reaction with 2,5-dimethylfuran (4 ) in toluene at 60–80°C produces bicyclic exo-adducts (e.g., 5 in ).
-
With 2,5-dimethylthiophene (11 ), cycloaddition requires activation by m-chloroperoxybenzoic acid to form endo-adducts (e.g., 13 in ).
Key Data:
| Diene | Conditions | Product Configuration | Yield | Source |
|---|---|---|---|---|
| 2,5-Dimethylfuran | Toluene, 80°C, 24 hr | exo | 50% | |
| Activated thiophene | m-CPBA, toluene, 60°C | endo | 32% |
Acid-Catalyzed Rearrangements
Diels-Alder adducts undergo acid-mediated transformations:
-
Treatment with p-toluenesulfonic acid (PTSA) in toluene at 80°C triggers dehydration, forming isoindoline derivatives (e.g., 6 from 5 in ).
-
Reaction kinetics vary with substituents; thiophene-derived adducts rearrange slower than furan analogs.
Mechanistic Pathway:
-
Protonation of the adduct’s carbonyl group.
-
Elimination of water via a six-membered transition state.
NMR Spectral Characteristics
Key <sup>1</sup>H/<sup>13</sup>C NMR shifts for related compounds:
-
1H NMR (DMSO-d<sub>6</sub>):
-
13C NMR:
Theoretical Reactivity Insights
Local softness calculations (HSAB principle) predict:
-
Electrophilic sites at C3/C4 of the maleimide ring.
-
Nucleophilic attack preferences at these positions during cycloadditions .
Limitations and Challenges
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its interactions with biological targets. It is being explored for its antitumor properties, particularly against various cancer cell lines. For instance, studies have indicated that derivatives of pyrrole compounds can inhibit the growth of human tumor cell lines such as RKO (colon carcinoma) and SKOV3 (ovarian carcinoma) .
Table 1: Antitumor Activity of Pyrrole Derivatives
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione | RKO | 15 |
| 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione | SKOV3 | 20 |
Biological Studies
Research has highlighted the compound's ability to modulate biochemical pathways, making it a candidate for drug development. Its interactions with enzymes and receptors can lead to significant physiological effects. For example, studies on related pyrrole compounds have demonstrated their ability to activate apoptotic mechanisms in cancer cells .
Material Science
In addition to biological applications, 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione is utilized in the production of dyes and pigments due to its vibrant color properties. The compound's unique structure allows it to be incorporated into various materials that require specific optical characteristics .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of several pyrrole derivatives, including 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione. The results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
Case Study 2: Synthesis Optimization
An optimization study on the synthesis of 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione using microwave-assisted methods demonstrated significant improvements in yield and reaction time compared to traditional heating methods. This advancement showcases the potential for more efficient production techniques in industrial applications .
Mechanism of Action
The mechanism by which 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione and analogous pyrrole-2,5-dione derivatives:
Key Insights:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, CF₃ in MI-1) enhance reactivity with biological targets, particularly kinases, by promoting covalent interactions . Lipophilic substituents (e.g., 4-toluidino, benzyl) improve membrane permeability but may necessitate formulation adjustments to address solubility limitations . Halogenation (e.g., Br, Cl) correlates with cytotoxic and antifungal activities, likely due to increased electrophilicity and interference with cellular redox systems .
Structural Flexibility vs. Target Specificity: Compounds with rigid scaffolds (e.g., N-Mannich bases) exhibit selective COX inhibition but may lack broad-spectrum applicability .
Biological Activity
3-Phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-dione with various aryl amines. The resulting compound can be characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione have shown promising results in inhibiting the growth of colon cancer cells (HCT-116, SW-620) with GI50 values in the nanomolar range (approximately ) .
Table 1: Antiproliferative Activity of Pyrrole Derivatives
| Compound Name | Cell Line | GI50 (M) | Reference |
|---|---|---|---|
| 3-Phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione | HCT-116 | Dubinina et al., 2007 | |
| 4-amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | Garmanchuk et al., 2013 | |
| Chalcone imide derivatives | MCF-7 | < Doxorubicin | Kuznietsova et al., 2016 |
The mechanism behind these anticancer properties is believed to involve the inhibition of tyrosine kinases such as EGFR and VEGFR2. These receptors are critical in tumor growth and proliferation pathways.
Mechanistic Studies
Molecular docking studies have shown that these pyrrole derivatives can effectively bind to the ATP-binding sites of EGFR and VEGFR2, suggesting a competitive inhibition mechanism that could lead to reduced tumor cell proliferation . Furthermore, alterations in side groups on the pyrrole ring significantly influence biological activity, indicating that structural modifications can enhance therapeutic efficacy.
Case Studies
In a specific case study involving the evaluation of various pyrrole derivatives against breast cancer cells (MCF-7), compounds containing the toluidine moiety were found to exhibit superior activity compared to standard chemotherapeutics like doxorubicin. This highlights the potential for developing targeted therapies based on the structural properties of these compounds .
Additional Biological Activities
Beyond anticancer effects, some studies have indicated that pyrrole derivatives possess antioxidant properties and low toxicity profiles. For example, compounds derived from 3,4-dichloro-1H-pyrrole-2,5-dione demonstrated significant antioxidant activity while maintaining low cytotoxicity in normal cell lines .
Q & A
Q. What methodologies identify synergistic effects in multi-component reactions involving this compound?
- Methodological Answer : Design a matrix of binary and ternary mixtures (e.g., with aldehydes, amines) and analyze outcomes via HPLC-MS. Synergy is quantified using the Combination Index (CI) method, where CI < 1 indicates cooperative effects. Mechanistic studies (e.g., trapping radicals with TEMPO) clarify reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
